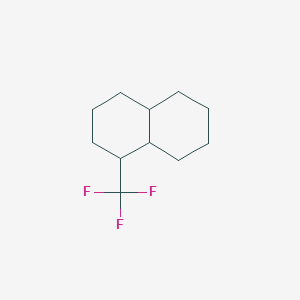![molecular formula C13H4F5N B15200464 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the biphenyl structure and a nitrile group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor, such as a halogenated biphenyl, is reacted with a fluorinating agent under controlled conditions . The nitrile group can be introduced through a subsequent reaction with a cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce quinones.
Applications De Recherche Scientifique
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential as a building block in drug design and synthesis.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions to enhance selectivity and efficiency.
Mécanisme D'action
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile involves its interaction with molecular targets through various pathways:
Electrophilic and Nucleophilic Interactions: The fluorine atoms and nitrile group can participate in electrophilic and nucleophilic interactions, influencing the reactivity and stability of the compound.
Hydrogen Bonding: The nitrile group can form hydrogen bonds with other molecules, affecting its binding affinity and specificity.
π-π Interactions: The aromatic structure allows for π-π stacking interactions, which can play a role in its function in materials and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentafluorobenzonitrile: Similar structure but lacks the biphenyl moiety.
2,3,4,5,6-Pentafluorophenylamine: Contains an amine group instead of a nitrile group.
2,3,4,5,6-Pentafluorothiophenol: Contains a thiol group instead of a nitrile group.
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of the biphenyl structure with multiple fluorine atoms and a nitrile group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and pharmaceuticals.
Propriétés
Formule moléculaire |
C13H4F5N |
|---|---|
Poids moléculaire |
269.17 g/mol |
Nom IUPAC |
3-(2,3,4,5,6-pentafluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H4F5N/c14-9-8(7-3-1-2-6(4-7)5-19)10(15)12(17)13(18)11(9)16/h1-4H |
Clé InChI |
LNRRVSLKXQGFSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


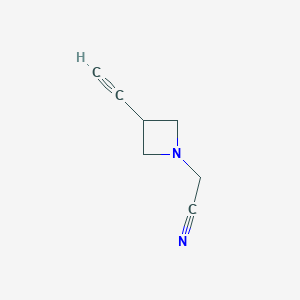

![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
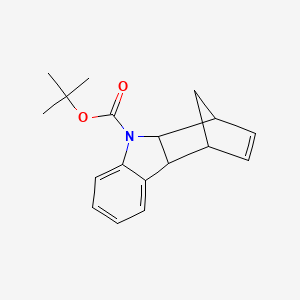
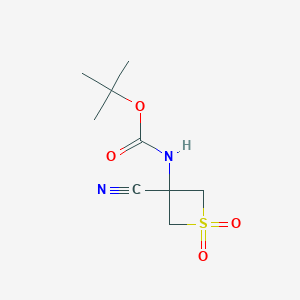
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
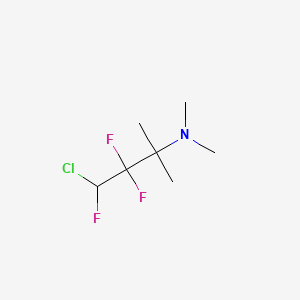



![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)

